3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20208537
InChI: InChI=1S/C27H28N4O4S2/c1-4-10-29(11-5-2)24-19(25(32)30-14-17(3)6-9-23(30)28-24)13-22-26(33)31(27(36)37-22)15-18-7-8-20-21(12-18)35-16-34-20/h6-9,12-14H,4-5,10-11,15-16H2,1-3H3/b22-13-
SMILES:
Molecular Formula: C27H28N4O4S2
Molecular Weight: 536.7 g/mol

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20208537

Molecular Formula: C27H28N4O4S2

Molecular Weight: 536.7 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C27H28N4O4S2
Molecular Weight 536.7 g/mol
IUPAC Name (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H28N4O4S2/c1-4-10-29(11-5-2)24-19(25(32)30-14-17(3)6-9-23(30)28-24)13-22-26(33)31(27(36)37-22)15-18-7-8-20-21(12-18)35-16-34-20/h6-9,12-14H,4-5,10-11,15-16H2,1-3H3/b22-13-
Standard InChI Key QBPLAPSTIHYZCX-XKZIYDEJSA-N
Isomeric SMILES CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5
Canonical SMILES CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Introduction

Structural Overview

The compound's structure is characterized by multiple rings and functional groups, which contribute to its chemical and biological properties. The presence of a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core suggests versatility in both chemical behavior and biological activity. Similar compounds have shown potential in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes and receptors.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These steps require careful control of reaction conditions to optimize yields and purity. The synthesis often involves the use of commercially available reagents and may include transformations such as condensation reactions and cyclizations.

Biological Activity

Compounds with similar structures have shown potential biological activities, including anti-inflammatory and anticancer effects. These activities are likely due to interactions with specific molecular targets such as enzymes or receptors, influencing various signaling pathways and metabolic processes.

Research Findings

While specific research findings for 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are not available, related compounds have been studied for their potential as therapeutic agents. For example, compounds with thiazolidinone and pyridopyrimidinone cores have been investigated for their antimicrobial and anticancer properties.

Future Directions

Further research is needed to fully characterize the chemical and biological properties of this compound. This includes detailed structural analysis using techniques like NMR spectroscopy and mass spectrometry, as well as in vitro and in vivo studies to assess its biological activity and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator